4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be scaled up for industrial production due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield corresponding oxides, while substitution reactions may result in halogenated derivatives .
Scientific Research Applications
4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Uniqueness
What sets 4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine apart is its specific structural configuration, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4/c1-14-4-2-3-5-15(14)12-19-8-10-20(11-9-19)16-6-7-17-13-18-16/h2-7,13H,8-12H2,1H3 |
InChI Key |
LELILKWBVDGMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.